molecular formula C15H13N3O3 B1364187 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 116834-10-7

1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1364187
CAS No.: 116834-10-7
M. Wt: 283.28 g/mol
InChI Key: OTORYOLFRODARE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a pyrrole ring, and a pyrazole carboxylic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the pyrrole ring: This step involves the reaction of the pyrazole intermediate with a suitable pyrrole derivative.

    Attachment of the methoxyphenyl group: This can be done via electrophilic aromatic substitution or other suitable coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by interfering with cell signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:

    1-(4-Methoxyphenyl)-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid: Differing in the position of the pyrrole ring.

    1-(4-Methoxyphenyl)-5-(1H-imidazol-1-yl)-1H-pyrazole-4-carboxylic acid: Featuring an imidazole ring instead of a pyrrole ring.

    1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid: Differing in the position of the carboxylic acid group.

These variations can lead to differences in reactivity, stability, and biological activity, highlighting the importance of the specific structure of this compound in its applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-21-12-6-4-11(5-7-12)18-14(17-8-2-3-9-17)13(10-16-18)15(19)20/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTORYOLFRODARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151535
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116834-10-7
Record name 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116834-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116834107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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